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molecular formula C15H16N2O2 B8787459 tert-Butyl [3,3'-bipyridine]-6-carboxylate

tert-Butyl [3,3'-bipyridine]-6-carboxylate

Cat. No. B8787459
M. Wt: 256.30 g/mol
InChI Key: RJMCNDARFIUAGZ-UHFFFAOYSA-N
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Patent
US08921378B2

Procedure details

A solution of tert-butyl 3,3′-bipyridine-6-carboxylate (3.2 g, 12.5 mmol) in 4 M HCl in dioxane (100 ml) was stirred at 110° C. overnight. The reaction mixture was evaporated completely under reduced pressure and triturated twice from diethyl ether. Yield 3.2 g. 1H-NMR (400 MHz; D2O): δ 8.23-8.27 (m, 1H), 8.50 (d, 1H), 8.84 (d, 1H), 8.93 (d, 1H), 8.98 (d, 1H), 9.16 (s, 1H), 9.26 (s, 1H).
Quantity
3.2 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[N:1]1[C:6]([C:7]([O:9]C(C)(C)C)=[O:8])=[CH:5][CH:4]=[C:3]([C:14]2[CH:15]=[N:16][CH:17]=[CH:18][CH:19]=2)[CH:2]=1>Cl.O1CCOCC1>[N:1]1[C:6]([C:7]([OH:9])=[O:8])=[CH:5][CH:4]=[C:3]([C:14]2[CH:15]=[N:16][CH:17]=[CH:18][CH:19]=2)[CH:2]=1

Inputs

Step One
Name
Quantity
3.2 g
Type
reactant
Smiles
N1=CC(=CC=C1C(=O)OC(C)(C)C)C=1C=NC=CC1
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
Cl
Name
Quantity
100 mL
Type
solvent
Smiles
O1CCOCC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The reaction mixture was evaporated completely under reduced pressure
CUSTOM
Type
CUSTOM
Details
triturated twice from diethyl ether

Outcomes

Product
Name
Type
Smiles
N1=CC(=CC=C1C(=O)O)C=1C=NC=CC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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